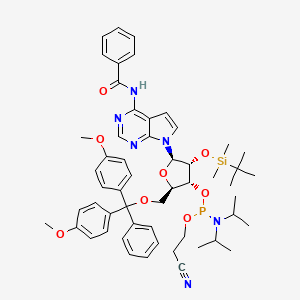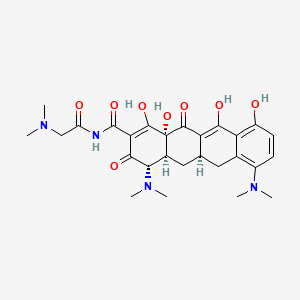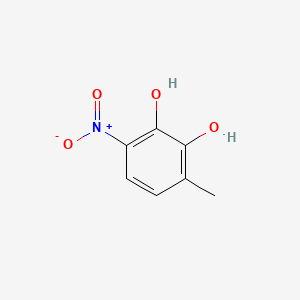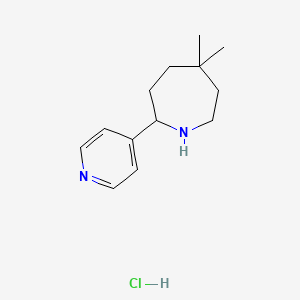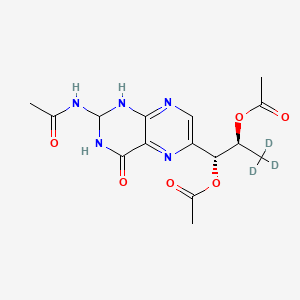
2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3
Vue d'ensemble
Description
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of biopterin, a pteridine compound that plays a crucial role in the biosynthesis of neurotransmitters. The deuterium labeling makes it particularly useful in various analytical and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves multiple steps, starting from biopterin or its derivatives. The key steps include:
Deuterium Labeling: Incorporation of deuterium atoms, typically through the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped for handling isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound.
Applications De Recherche Scientifique
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in the biosynthesis of neurotransmitters and its implications in neurological disorders.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in the biosynthesis of neurotransmitters, influencing various molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biopterin: The parent compound, involved in similar biochemical pathways.
Tetrahydrobiopterin: Another derivative with significant biological activity.
Deuterated Biopterin Derivatives: Other isotopically labeled compounds used for similar research purposes.
Uniqueness
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is unique due to its specific deuterium labeling, which enhances its utility in metabolic and analytical studies. The acetylation further modifies its chemical properties, making it distinct from other biopterin derivatives.
Propriétés
IUPAC Name |
[(1R,2S)-1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-2-acetyloxy-3,3,3-trideuteriopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24)/t6-,12-,15?/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKHWDTEXILTD-IJKHZOFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747640 | |
| Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-41-8 | |
| Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
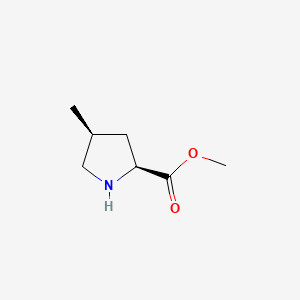


![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/new.no-structure.jpg)

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
